MNI-D-aspartate

Beschreibung

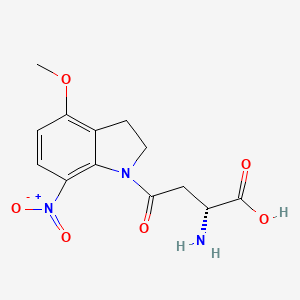

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-amino-4-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O6/c1-22-10-3-2-9(16(20)21)12-7(10)4-5-15(12)11(17)6-8(14)13(18)19/h2-3,8H,4-6,14H2,1H3,(H,18,19)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNVWKDWOLQDKH-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the N-Methyl-D-Aspartate (NMDA) Receptor Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the central nervous system. We will delve into its intricate mechanism of action, from its molecular structure to its complex signaling cascades and its pivotal role in synaptic plasticity and neurological disorders.

Core Concepts of NMDA Receptor Function

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in a wide array of neurological functions, including learning, memory, and synaptic plasticity.[1] Unlike other ionotropic glutamate (B1630785) receptors, the NMDA receptor's activation is unique in that it requires the simultaneous binding of two co-agonists, glutamate and either glycine (B1666218) or D-serine, as well as the relief of a voltage-dependent magnesium (Mg²⁺) block.[2] This dual requirement allows the NMDA receptor to function as a "coincidence detector," becoming active only when there is both presynaptic glutamate release and significant postsynaptic depolarization.[2]

Upon activation, the NMDA receptor channel opens, allowing the influx of cations, most notably calcium (Ca²⁺), into the postsynaptic neuron.[2] This influx of Ca²⁺ acts as a critical second messenger, initiating a cascade of intracellular signaling events that can lead to long-lasting changes in synaptic strength, a process known as synaptic plasticity.[1]

Molecular Architecture of the NMDA Receptor

The NMDA receptor is a heterotetrameric complex typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D).[1] The specific combination of GluN2 subunits within the receptor complex dictates its biophysical and pharmacological properties, including its affinity for glutamate, gating kinetics, and sensitivity to the Mg²⁺ block. The receptor also has binding sites for various allosteric modulators, such as zinc and polyamines, which can further fine-tune its activity.[2]

The structure of each subunit consists of four distinct domains: an extracellular amino-terminal domain, a ligand-binding domain, a transmembrane domain that forms the ion channel pore, and an intracellular carboxy-terminal domain.[1]

Quantitative Data on NMDA Receptor Properties

The following tables summarize key quantitative data related to the NMDA receptor's function, providing a basis for comparison and further research.

Table 1: Binding Affinities (Kd) of Agonists and Antagonists

| Ligand | Subunit Specificity | Kd (nM) | Reference |

| [³H]glutamate | Non-selective | ~500 | [3] |

| [³H]CGP 39653 (Antagonist) | GluN2A-preferring | ~2 | [4] |

| (+)-MK-801 (Channel Blocker) | Non-selective | 4.59 (Cortex), 25.99 (Cerebellum) | [5] |

| Memantine (Channel Blocker) | Non-selective | - | [5] |

| Glycine | GluN1 | Varies with GluN2 subunit | [6] |

| D-Serine | GluN1 | Varies with GluN2 subunit | [6] |

Table 2: Ion Flux and Channel Kinetics

| Parameter | Value | Conditions | Reference |

| Single-channel conductance | 50-60 pS | Low Ca²⁺ | [7] |

| Mean open time | ~1-5 ms | - | [8] |

| Mean first latency to opening | ~10 ms | After agonist binding | [9] |

| Ca²⁺ influx rate | High, comparable to Ca²⁺-permeable AMPA/kainate channels | - | [10] |

| Mg²⁺ block | Voltage-dependent | Resting membrane potential | [2] |

Signaling Pathways Downstream of NMDA Receptor Activation

The influx of Ca²⁺ through the NMDA receptor channel triggers a multitude of intracellular signaling cascades. These pathways are crucial for the induction of both long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory.

Key signaling molecules activated by NMDA receptor-mediated Ca²⁺ influx include:

-

Calcium/calmodulin-dependent protein kinase II (CaMKII): A critical enzyme for the induction of LTP.[11]

-

Protein Kinase C (PKC): Involved in the regulation of receptor trafficking and function.[12]

-

Extracellular signal-regulated kinase (ERK): A key component of pathways leading to changes in gene expression.[2]

-

Calcineurin (Protein Phosphatase 2B): A phosphatase implicated in the induction of LTD.

The specific downstream signaling pathways activated depend on the magnitude and duration of the Ca²⁺ influx, as well as the subcellular location of the activated NMDA receptors (synaptic versus extrasynaptic).[2]

Caption: NMDA Receptor Signaling Cascade.

Experimental Protocols for Studying NMDA Receptor Function

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents flowing through NMDA receptors in individual neurons.

Protocol:

-

Cell Preparation: Prepare acute brain slices or cultured neurons.[13]

-

Solution Preparation:

-

Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 119 NaCl, 2.5 KCl, 1 NaH₂PO₄, 26.2 NaHCO₃, 11 glucose, 4 CaCl₂, 4 MgCl₂, and 0.1 picrotoxin.[14] Bubble with 95% O₂/5% CO₂.

-

Internal Pipette Solution: Containing (in mM): 115 cesium methanesulfonate, 20 CsCl, 10 HEPES, 2.5 MgCl₂, 4 Na₂-ATP, 0.4 Na-GTP, 10 Na-phosphocreatine, and 0.6 EGTA.[14]

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a target neuron.[13]

-

Voltage-clamp the neuron at a holding potential of -70 mV to measure AMPA receptor-mediated currents and at +40 mV to measure NMDA receptor-mediated currents (to relieve the Mg²⁺ block).[14]

-

Evoke synaptic currents by stimulating presynaptic afferents.

-

Pharmacologically isolate NMDA receptor currents by applying AMPA receptor antagonists (e.g., CNQX) and GABAA receptor antagonists (e.g., picrotoxin).[13]

-

-

Data Analysis: Analyze the amplitude, kinetics, and voltage-dependence of the isolated NMDA receptor-mediated currents.

Caption: Whole-Cell Patch-Clamp Workflow.

Calcium Imaging

This method allows for the visualization of changes in intracellular Ca²⁺ concentration following NMDA receptor activation.

Protocol:

-

Cell Preparation and Dye Loading:

-

Culture neurons on coverslips.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP).[15]

-

-

Imaging Setup:

-

Mount the coverslip on an inverted fluorescence microscope equipped with a camera and appropriate filter sets.

-

-

Stimulation:

-

Perfuse the cells with a solution containing NMDA and glycine to activate the receptors.

-

-

Image Acquisition:

-

Acquire fluorescence images before, during, and after stimulation.

-

-

Data Analysis:

-

Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular Ca²⁺ concentration. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths.[15]

-

Radioligand Binding Assay

This technique is used to determine the affinity of various compounds for the NMDA receptor.

Protocol:

-

Membrane Preparation: Prepare synaptic membrane fractions from brain tissue.[16]

-

Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]MK-801) and varying concentrations of a competing unlabeled compound.[17]

-

Separation: Separate the bound from the free radioligand by rapid filtration.[16]

-

Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.[16]

-

Data Analysis: Determine the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[16]

Caption: Radioligand Binding Assay Workflow.

Role in Neurological Disorders and Therapeutic Implications

Dysfunction of NMDA receptor signaling is implicated in a wide range of neurological and psychiatric disorders.[3] Overactivation of NMDA receptors can lead to excitotoxicity, a process of neuronal damage and death caused by excessive Ca²⁺ influx, which is thought to contribute to neurodegenerative diseases such as Alzheimer's and Huntington's disease, as well as ischemic stroke.[3] Conversely, hypofunction of NMDA receptors has been linked to schizophrenia.

The critical role of NMDA receptors in these conditions has made them a major target for drug development. NMDA receptor antagonists, such as memantine, are used to treat Alzheimer's disease by reducing excitotoxicity.[3] Other modulators targeting specific subunits or allosteric sites are under investigation for a variety of neurological and psychiatric conditions. A deeper understanding of the intricate mechanisms of NMDA receptor function and regulation will continue to pave the way for the development of novel and more targeted therapeutic strategies.

References

- 1. youtube.com [youtube.com]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 4. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Biased modulators of NMDA receptors control channel opening and ion selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic models for activation and modulation of NMDA receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetics of NMDA Channel Opening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. Protein-protein interactions at the NMDA receptor complex: From synaptic retention to synaptonuclear protein messengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An NMDA Receptor ER Retention Signal Regulated by Phosphorylation and Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMDA Receptor Phosphorylation at a Site Affected in Schizophrenia Controls Synaptic and Behavioral Plasticity | Journal of Neuroscience [jneurosci.org]

- 15. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photolytic Release of D-Aspartate from an MNI Cage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photolytic release of D-aspartate from its 4-methoxy-7-nitroindolinyl (MNI) caged form. MNI-caged D-aspartate is a powerful tool for the precise spatiotemporal control of D-aspartate concentration in biological systems, enabling detailed studies of glutamate (B1630785) transporters and N-methyl-D-aspartate (NMDA) receptors.

Quantitative Data

The efficiency and properties of MNI-caged D-aspartate are summarized in the tables below.

| Parameter | Value | Conditions | Reference |

| Quantum Yield (Φ) | 0.09 | pH 7.4 | [1][2] |

| Peak Absorption | ~340 nm | [3] | |

| Recommended Excitation | 300 - 380 nm | One-photon | [3][4] |

| Two-Photon Excitation | ~720 nm | [5][6] | |

| Photorelease Half-Time | ~200 ns | Following a light pulse | [3] |

| Stability | Stable in aqueous solution for several days | Neutral pH | [1][2] |

| Biological Inertness | Neither an agonist nor an antagonist of glutamate transporters at concentrations up to 500 μM. Inactive at glutamate receptors pre-photolysis. | [1][2][3] | |

| GABA-A Receptor Interaction | MNI-caged L-glutamate interferes with synaptic activation of GABA-A receptors (IC50 = ~0.5 mM). Similar effects can be anticipated for MNI-D-aspartate. | [3] |

Experimental Protocols

Detailed methodologies for the synthesis, photolysis, and biological application of MNI-caged D-aspartate are outlined below.

The synthesis of this compound involves the coupling of D-aspartate to the MNI caging group. A general synthetic scheme is as follows:

-

Protection of D-aspartate: The amino and α-carboxyl groups of D-aspartate are protected to allow selective reaction at the β-carboxyl group.

-

Coupling to 4-methoxyindoline: The protected D-aspartate is coupled to 4-methoxyindoline using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP).

-

Nitration: The essential 7-nitro group is introduced onto the indoline (B122111) ring using a nitrating agent like silver nitrate (B79036) and acetyl chloride. This step is crucial for the photolabile nature of the cage.

-

Deprotection: The protecting groups on the D-aspartate moiety are removed to yield the final this compound product.

A detailed, step-by-step synthesis protocol can be found in Bergles et al. (2002).[1]

The release of D-aspartate is triggered by illumination with near-UV light.

One-Photon Photolysis:

-

Light Source: A high-intensity lamp (e.g., 500 W medium-pressure mercury lamp) or a UV laser is used.[1][7]

-

Wavelength: The light is typically filtered to a range of 280-400 nm.[1]

-

Duration: Brief pulses of light (e.g., 1 ms) are sufficient to release D-aspartate.[1][2]

-

Setup: The light can be delivered through the objective of a microscope for precise spatial control.[7]

Two-Photon Photolysis:

-

Light Source: A mode-locked Ti:sapphire laser is commonly used.[6][8]

-

Wavelength: The laser is tuned to approximately 720 nm.[5][6]

-

Advantages: Two-photon excitation provides enhanced spatial resolution in three dimensions, allowing for highly localized uncaging at the level of single dendritic spines.[8][9]

This compound is particularly useful for studying neuronal and glial function in acute brain slices.

-

Slice Preparation: Hippocampal or cerebellar slices (e.g., from Sprague-Dawley rats) are prepared using standard vibratome techniques.[1]

-

Perfusion: The slices are continuously perfused with artificial cerebrospinal fluid (ACSF).

-

Application of Caged Compound: this compound is added to the ACSF at a desired concentration (e.g., 250 μM).[1]

-

Photostimulation: A laser or other light source is focused on the cell or region of interest (e.g., an astrocyte or a neuron).

-

Electrophysiological Recording: Cellular responses, such as transporter currents or receptor-mediated currents, are recorded using patch-clamp techniques.[1][2]

Visualization of Pathways and Workflows

The following diagrams illustrate the key processes involved in the use of MNI-caged D-aspartate.

References

- 1. bergleslab.com [bergleslab.com]

- 2. Synthesis and characterization of 4-methoxy-7-nitroindolinyl-D-aspartate, a caged compound for selective activation of glutamate transporters and N-methyl-D-aspartate receptors in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MNI-caged-L-Glutamate |Caged glutamate| Hello Bio [hellobio.com]

- 4. rndsystems.com [rndsystems.com]

- 5. femtonics.eu [femtonics.eu]

- 6. Two-photon glutamate uncaging [bio-protocol.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 9. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

Unveiling the Photochemical Trigger: A Technical Guide to the Quantum Efficiency of MNI-D-aspartate Photolysis

For Researchers, Scientists, and Drug Development Professionals

The precise spatiotemporal control of bioactive molecules is a cornerstone of modern neuroscience and cell biology research. Photolabile "caged" compounds, such as MNI-D-aspartate, offer an unparalleled ability to initiate biological processes with a flash of light. The efficiency of this light-triggered release, quantified by the photolysis quantum yield, is a critical parameter for designing and interpreting experiments. This technical guide provides an in-depth exploration of the quantum efficiency of this compound photolysis, drawing upon data from the closely related compound MNI-L-glutamate, and details the experimental protocols and signaling pathways associated with photoreleased D-aspartate.

Quantitative Data on Photolysis Quantum Yield

While direct experimental values for the quantum efficiency of this compound photolysis are not prominently available in published literature, extensive data exists for the structurally and photochemically similar compound, MNI-L-glutamate. The quantum yield (Φ) of MNI-caged compounds is largely determined by the photochemistry of the 4-methoxy-7-nitroindolinyl (MNI) caging group, which is identical for both D- and L-aspartate enantiomers. Therefore, the quantum yield of MNI-L-glutamate serves as a reliable estimate for this compound.

| Caged Compound | Quantum Yield (Φ) | Excitation Wavelength(s) | Notes | Reference |

| MNI-L-glutamate | 0.065 - 0.085 | 300 - 380 nm (one-photon) | This range is widely cited for one-photon excitation. | [1][2] |

| MNI-L-glutamate | 0.065 | 365 nm | A specific value determined in physiological buffer. | [3] |

| MNI-kainate | Similar to MNI-glutamate | 365 nm | The time course of photolysis was indistinguishable from MNI-glutamate, indicating a similar quantum yield. | [3] |

Experimental Protocol: Determining Photolysis Quantum Yield

The determination of the quantum yield of a caged compound like this compound involves measuring the number of molecules of D-aspartate released per photon absorbed. A common method to determine this is through comparative photolysis with a standard of known quantum yield.

Objective: To determine the photolysis quantum yield (Φ) of this compound.

Materials:

-

This compound solution of known concentration.

-

A chemical actinometer with a well-characterized quantum yield in the same spectral region (e.g., ferrioxalate (B100866) or a caged fluorophore like NPE-HPTS).[4]

-

Monochromatic light source (e.g., laser or filtered lamp) with a stable output at a wavelength strongly absorbed by the MNI cage (typically in the near-UV range, e.g., 355 nm or 365 nm).

-

UV-Vis spectrophotometer.

-

Quartz cuvettes.

-

Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4).

Methodology:

-

Spectroscopic Characterization:

-

Measure the full UV-Vis absorption spectrum of the this compound solution to determine the molar extinction coefficient (ε) at the chosen photolysis wavelength.

-

Measure the absorption spectrum of the actinometer solution at the same wavelength.

-

-

Photolysis:

-

Irradiate a known volume of the this compound solution with the monochromatic light source for a specific duration. Ensure the solution is well-mixed.

-

Under identical conditions (light intensity, geometry, and duration), irradiate the actinometer solution.

-

To ensure accurate comparison, the optical density of both solutions at the photolysis wavelength should be low (typically < 0.1) to ensure uniform light absorption throughout the sample.

-

-

Quantification of Photoproduct:

-

After photolysis, determine the concentration of the released D-aspartate. This can be achieved through various analytical techniques, such as high-performance liquid chromatography (HPLC) or by monitoring the change in the absorption spectrum of the MNI cage itself upon photolysis. The photolysis of MNI-caged compounds leads to a significant change in their absorbance spectra.[5]

-

Determine the extent of the photochemical reaction in the actinometer according to its specific protocol. For example, in ferrioxalate actinometry, the amount of Fe²⁺ produced is colorimetrically determined.

-

-

Calculation of Quantum Yield:

-

The quantum yield of this compound (Φ_sample) can be calculated relative to the actinometer's quantum yield (Φ_ref) using the following equation:

Φ_sample = Φ_ref * (N_sample / N_ref) * (I_ref / I_sample)

Where:

-

N_sample is the number of moles of D-aspartate released.

-

N_ref is the number of moles of photoproduct formed from the actinometer.

-

I_sample is the number of photons absorbed by the this compound solution.

-

I_ref is the number of photons absorbed by the actinometer solution.

-

-

The number of photons absorbed can be calculated from the light intensity, irradiation time, and the absorbance of the solution at the photolysis wavelength.

-

Visualizing the Workflow and Signaling Pathways

To further elucidate the experimental process and the biological consequences of D-aspartate photorelease, the following diagrams have been generated.

Caption: Workflow for determining the quantum yield of this compound.

D-aspartate, once photoreleased, acts as a signaling molecule, primarily by interacting with glutamate (B1630785) receptors.[6][7] This interaction triggers downstream intracellular signaling cascades.

Caption: Signaling pathways activated by photoreleased D-aspartate.

D-Aspartate Signaling Pathways

D-aspartate is an endogenous amino acid that plays significant roles in the nervous and endocrine systems.[7][8] Upon its photorelease from this compound, it can activate several signaling pathways, primarily through its interaction with glutamate receptors (GluRs).[6]

-

Activation of Glutamate Receptors: D-aspartate can bind to and activate both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are subtypes of ionotropic glutamate receptors.[6][9]

-

ERK/AKT Pathway: The activation of NMDA and AMPA receptors by D-aspartate leads to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK1/2) and Protein Kinase B (AKT) pathways.[6][9][10] The ERK/AKT pathway is crucial for cell proliferation and survival.

-

cAMP Signaling: In some cell types, such as Leydig cells, D-aspartate signaling may also involve the cyclic adenosine (B11128) monophosphate (cAMP) pathway, which can also lead to the activation of ERK1/2.[8][9]

-

Physiological Consequences: The activation of these signaling cascades by D-aspartate has been shown to promote testosterone (B1683101) biosynthesis (steroidogenesis), enhance cell proliferation, exert anti-apoptotic effects, and support spermatogenesis.[6][9][10]

This technical guide provides a foundational understanding of the quantum efficiency of this compound photolysis and the subsequent biological events. The provided data and protocols are intended to aid researchers in the effective design and execution of experiments utilizing this powerful tool for precise molecular control.

References

- 1. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 3. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses [frontiersin.org]

- 5. personal.utdallas.edu [personal.utdallas.edu]

- 6. mdpi.com [mdpi.com]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New Insights into D-Aspartate Signaling in Testicular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: MNI-caged-D-aspartate as a Tool for Precise NMDA Receptor Activation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory synaptic transmission and plasticity in the central nervous system.[1][2] Its dysfunction is implicated in a range of neurological and psychiatric disorders.[2] Studying the precise mechanisms of NMDA receptor function requires tools that offer high spatiotemporal control of agonist delivery. MNI-caged-D-aspartate is a photolabile compound that serves this purpose by enabling the rapid and localized release of the NMDA receptor agonist, D-aspartate, upon illumination.[3] This guide provides a comprehensive overview of MNI-caged-D-aspartate, including the properties of D-aspartate as an NMDA receptor agonist, the characteristics of the MNI caging group, detailed experimental protocols for its use, and a summary of the downstream signaling pathways activated.

Introduction to MNI-caged-D-aspartate

MNI-caged-D-aspartate is a derivative of D-aspartate where the molecule is rendered biologically inactive by covalent attachment of a 4-methoxy-7-nitroindolinyl (MNI) caging group.[3] This "cage" can be rapidly removed by photolysis, typically using UV light, to release free D-aspartate.[3] This technique, known as "uncaging," allows researchers to activate NMDA receptors at specific locations (e.g., a single dendritic spine) and at precise times, mimicking synaptic transmission with high fidelity.[4]

The Agonist: D-aspartate

D-aspartate is an endogenous amino acid that acts as a potent agonist at the NMDA receptor.[5][6] Like the primary endogenous agonist L-glutamate, D-aspartate binds to the agonist binding site on the GluN2 subunits of the NMDA receptor.[1] NMDA receptor activation requires the concurrent binding of a co-agonist, typically glycine (B1666218) or D-serine, to the GluN1 subunit.[1][7] Upon binding of both agonist and co-agonist, and relief of the voltage-dependent magnesium (Mg2+) block by membrane depolarization, the receptor's ion channel opens, allowing the influx of cations, most notably Calcium (Ca2+).[1]

The Cage: 4-methoxy-7-nitroindolinyl (MNI)

The MNI group is a widely used photolabile protecting group for neurotransmitters.[8] It offers several advantages for studying NMDA receptors:

-

High Quantum Yield: The MNI cage is cleaved with high efficiency upon photon absorption, meaning a relatively low light intensity is needed for effective uncaging.[3][9]

-

Fast Photolysis: The release of the caged molecule occurs on a sub-microsecond timescale, enabling the study of rapid synaptic events.[10][11]

-

Chemical Stability: MNI-caged compounds are stable in physiological solutions and resistant to hydrolysis.[4][10]

-

Biological Inertness: The MNI-caged compound itself shows minimal biological activity at the NMDA receptor before photolysis.[4][8] However, it's important to note that at high concentrations, MNI-caged compounds can have off-target effects, such as antagonism of GABAA receptors.[4][10]

Quantitative Data

Properties of MNI-caged Agonists

| Property | MNI-caged-D-aspartate | MNI-caged-L-glutamate | Reference(s) |

| Quantum Yield (Φ) | 0.09 (at pH 7.4) | 0.065 - 0.085 | [3][9] |

| Optimal 1-Photon Excitation | 300 - 380 nm | 300 - 380 nm | [10] |

| 2-Photon Cross-Section (σ₂) | Not specified | 0.06 GM at 730 nm | [9] |

| Photorelease Half-Time | Not specified | ~200 ns | [10] |

Agonist Potency at NMDA Receptors

| Agonist | EC₅₀ | Cell Type / Receptor Subunit | Reference(s) |

| L-Glutamate | 2.3 µM | Mouse embryonic hippocampal neurons | [12] |

| D-aspartate | K_b = 0.93 mM (as AMPA-R antagonist) | Rat hippocampal neurons | [6] |

Note: Direct EC₅₀ values for D-aspartate at NMDA receptors from the provided search results are not available. The provided K_b value is for its antagonist activity at AMPA receptors.

Experimental Protocols

Photolysis (Uncaging) of MNI-caged-D-aspartate

This protocol describes the general procedure for uncaging MNI-D-aspartate to activate NMDA receptors, which can be monitored using electrophysiology or calcium imaging.

Materials:

-

MNI-caged-D-aspartate

-

Artificial cerebrospinal fluid (aCSF) or other suitable extracellular solution

-

Light source for photolysis (e.g., UV flash lamp, laser)

-

Microscope equipped for electrophysiology or fluorescence imaging

Procedure:

-

Preparation of MNI-caged-D-aspartate solution: Dissolve MNI-caged-D-aspartate in the extracellular solution to the desired final concentration (typically in the micromolar to millimolar range). Protect the solution from light to prevent premature uncaging.[10]

-

Cell Preparation: Prepare the cells of interest (e.g., cultured neurons, brain slices) for the experiment.

-

Application: Apply the MNI-caged-D-aspartate solution to the cells, typically through bath application or a local perfusion system.[13]

-

Photolysis: Deliver a brief pulse of light to the region of interest to trigger the release of D-aspartate. The wavelength, duration, and intensity of the light pulse should be optimized for the specific experimental setup and desired concentration of released agonist.[14] For two-photon uncaging, a focused laser beam is used to achieve high spatial resolution.[4]

-

Data Acquisition: Record the cellular response, such as changes in membrane current or intracellular calcium concentration.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through NMDA receptor channels.

Procedure:

-

Establish a whole-cell patch-clamp recording from a neuron.[15]

-

Voltage-clamp the cell at a holding potential of -70 mV to record spontaneous excitatory postsynaptic currents (EPSCs). To specifically isolate NMDA receptor currents, the cell can be held at a more depolarized potential (e.g., +40 mV) to relieve the Mg2+ block, often in the presence of AMPA receptor antagonists.[15]

-

Apply MNI-caged-D-aspartate to the preparation.

-

Deliver a light pulse to uncage D-aspartate and record the resulting inward current.[4]

-

Pharmacologically confirm that the recorded current is mediated by NMDA receptors by applying a selective NMDA receptor antagonist (e.g., AP5).

Calcium Imaging

This method visualizes the increase in intracellular calcium that occurs upon NMDA receptor activation.[16][17]

Procedure:

-

Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2, Fluo-4).[16][18]

-

Acquire baseline fluorescence images.

-

Apply MNI-caged-D-aspartate.

-

Deliver a light pulse to uncage D-aspartate.

-

Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[19]

Signaling Pathways and Visualizations

Activation of NMDA receptors leads to a cascade of downstream signaling events, primarily initiated by the influx of Ca2+.[1] These pathways are crucial for synaptic plasticity and can also contribute to excitotoxicity under pathological conditions.[2][20]

Experimental Workflow for MNI-caged-D-aspartate Uncaging

Caption: Workflow for an MNI-caged-D-aspartate uncaging experiment.

NMDA Receptor Activation and Downstream Signaling

Caption: Downstream signaling pathways activated by NMDA receptor agonism.

Conclusion

MNI-caged-D-aspartate is an invaluable tool for the precise investigation of NMDA receptor function. Its rapid and localized release of D-aspartate allows for the detailed study of synaptic transmission, plasticity, and downstream signaling cascades. By understanding the properties of both the agonist and the caging group, and by employing appropriate experimental protocols, researchers can gain deeper insights into the complex roles of NMDA receptors in both health and disease.

References

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MNI-caged-D-aspartate | CAS 845555-94-4 | Tocris Bioscience [tocris.com]

- 4. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 5. D-Aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are NMDA receptor agonists and how do they work? [synapse.patsnap.com]

- 8. Comparative analysis of inhibitory effects of caged ligands for the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rndsystems.com [rndsystems.com]

- 10. MNI-caged-L-Glutamate |Caged glutamate| Hello Bio [hellobio.com]

- 11. Frontiers | Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses [frontiersin.org]

- 12. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. portal.research.lu.se [portal.research.lu.se]

- 17. researchgate.net [researchgate.net]

- 18. Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity | Springer Nature Experiments [experiments.springernature.com]

- 19. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 20. Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]

The 4-Methoxy-7-Nitroindolinyl Group: A Technical Guide to a Cornerstone of Photochemical Biology

For Researchers, Scientists, and Drug Development Professionals

The 4-methoxy-7-nitroindolinyl (MNI) group has emerged as a pivotal tool in chemical biology and neuroscience, primarily for its role as a photolabile protecting group, or "cage," for biologically active molecules. Its ability to be cleaved by light with high spatial and temporal precision has enabled researchers to study complex biological processes with unprecedented control. This technical guide provides an in-depth overview of the chemical properties, synthesis, and application of the MNI group, with a focus on its use in caging neurotransmitters for studying synaptic transmission.

Core Chemical Properties

The utility of the MNI group as a photolabile cage stems from its favorable combination of photophysical and chemical properties. It exhibits strong absorption in the near-UV spectrum, a respectable quantum yield for photolysis, and rapid release kinetics, all while maintaining stability in physiological conditions.

Photophysical and Photochemical Parameters

The efficiency of a photocage is determined by its molar extinction coefficient (ε), which governs light absorption, and its quantum yield (Φ), the probability that an absorbed photon will induce cleavage. The MNI group, particularly when caging L-glutamate, has been well-characterized.

| Caged Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Two-Photon Action Cross-Section (δu) (GM) at λ (nm) |

| MNI-L-glutamate | ~340 | 4300 - 4800 | 0.065 - 0.085 | 0.06 at 730 |

| MNI-D-aspartate | - | - | 0.09 | - |

| MNI-kainate | - | ~4300 | ~0.065 | - |

| MDNI-L-glutamate | ~350 | 8600 | 0.47 | 0.06 at 730 |

Note: Data is compiled from multiple sources and experimental conditions may vary. MDNI (4-methoxy-5,7-dinitroindolinyl) is a derivative with an additional nitro group, leading to a significantly higher quantum yield.

Stability and Biological Inertness

A crucial requirement for any caged compound is its stability in the absence of light and its biological inertness prior to photolysis. MNI-caged compounds have demonstrated excellent stability against hydrolysis at neutral pH.[1] Furthermore, MNI-L-glutamate is largely inactive at glutamate (B1630785) receptors and transporters at concentrations used in typical experiments, ensuring that it does not interfere with the biological system before light activation.[1]

Synthesis of MNI-Caged Compounds

The synthesis of MNI-caged compounds generally involves a multi-step process. While detailed, step-by-step protocols are best sourced from primary literature, the general synthetic strategy is outlined below.

The synthesis of this compound provides a representative example of the general approach.[2] The process typically begins with the protection of the amino acid. The protected amino acid is then coupled to 4-methoxyindoline. A key step is the nitration of the indoline (B122111) ring, which introduces the photoactive 7-nitro group. Finally, deprotection of the amino acid yields the desired MNI-caged product.[2] Purification by HPLC is often necessary to remove any free, uncaged ligand.[2]

Experimental Protocols

The application of MNI-caged compounds in neuroscience research often involves one-photon or two-photon uncaging microscopy to achieve precise spatial and temporal control of ligand release.

One-Photon Uncaging of MNI-L-Glutamate

This protocol is adapted from studies investigating synaptic responses in brain slices.

Materials:

-

MNI-L-glutamate

-

Artificial cerebrospinal fluid (ACSF)

-

Flash lamp or UV laser (e.g., 355 nm) coupled to a microscope

-

Electrophysiology recording setup

Procedure:

-

Prepare a stock solution of MNI-L-glutamate in water or a suitable buffer.

-

Dilute the MNI-L-glutamate to the final working concentration (typically in the µM to mM range) in ACSF.

-

Perfuse the brain slice with the MNI-L-glutamate containing ACSF.

-

Position the light source to illuminate the desired area of the tissue.

-

Deliver a brief pulse of UV light (e.g., 1 ms) to uncage the glutamate.

-

Record the resulting physiological response (e.g., postsynaptic currents) using patch-clamp electrophysiology.

Two-Photon Uncaging of MNI-L-Glutamate

Two-photon excitation provides superior spatial resolution, allowing for the stimulation of individual dendritic spines.

Materials:

-

MNI-L-glutamate

-

ACSF

-

Mode-locked Ti:Sapphire laser (tuned to ~730 nm)

-

Two-photon microscope with appropriate optics

-

Electrophysiology recording setup

Procedure:

-

Prepare a higher concentration solution of MNI-L-glutamate (typically 1-10 mM) in ACSF.

-

Bath apply or locally perfuse the MNI-L-glutamate solution onto the brain slice.

-

Identify the target structure (e.g., a dendritic spine) using two-photon imaging.

-

Position the focused laser beam at a precise point near the target.

-

Deliver a short train of laser pulses (e.g., 1-5 ms) to induce two-photon uncaging of glutamate.

-

Record the physiological response from the targeted neuron.

Visualizing the Chemistry and Biology

Diagrams are essential for understanding the complex processes involved in the use of MNI-caged compounds. The following sections provide Graphviz (DOT language) scripts for key pathways and workflows.

Photocleavage Mechanism of the MNI Group

The photolysis of N-acyl-7-nitroindolines is believed to proceed through the formation of an excited state that rearranges to an aci-nitro intermediate. This intermediate is unstable and rapidly releases the caged molecule.

Caption: Proposed photocleavage pathway of the 4-methoxy-7-nitroindolinyl (MNI) group.

Experimental Workflow for Two-Photon Uncaging

This diagram illustrates the key steps in a typical two-photon uncaging experiment to study synaptic function.

Caption: A typical experimental workflow for two-photon uncaging of MNI-glutamate in brain slices.

Glutamatergic Synapse Signaling

MNI-caged glutamate is frequently used to probe the function of the glutamatergic synapse. This diagram depicts the key components of this signaling pathway.

Caption: Simplified signaling pathway at a glutamatergic synapse activated by photoreleased glutamate.

Conclusion

The 4-methoxy-7-nitroindolinyl group has proven to be a robust and versatile tool for the photocontrol of biological processes. Its well-characterized chemical and photophysical properties, coupled with established protocols for its use, make it an invaluable asset for researchers in neuroscience and beyond. As microscopy and laser technologies continue to advance, the applications of MNI-caged compounds are poised to expand, offering even more precise ways to dissect the intricate molecular events that govern life.

References

- 1. Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of 4-methoxy-7-nitroindolinyl-D-aspartate, a caged compound for selective activation of glutamate transporters and N-methyl-D-aspartate receptors in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Player: A Technical Guide to Ensuring Biological Inertness of Caged Compounds Before Photolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

I. The Imperative of Inertness

The ideal caged compound should be a silent observer in the biological system until the precise moment of uncaging.[1][2] This means it should not interact with the target receptor or any other biological molecules in a way that elicits a response. However, the addition of a bulky, often hydrophobic, caging group can alter the physicochemical properties of the parent molecule, sometimes leading to unexpected biological activity.

A notable example is the off-target effect of some caged glutamates. While designed to be inactive at glutamate (B1630785) receptors, certain caged versions, such as MNI-glutamate, have been shown to act as antagonists at GABA-A receptors.[2][4] This underscores the necessity of a thorough characterization of the caged compound's pharmacological profile before its use in experiments.

II. Quantitative Assessment of Biological Inertness

A multi-faceted approach is essential to rigorously evaluate the biological inertness of a caged compound. This typically involves a battery of assays to probe for agonist and antagonist activity at the target receptor, off-target effects, and general cytotoxicity.

Table 1: Quantitative Analysis of Caged Compound Inertness

| Caged Compound | Assay Type | Target/System | Parameter | Value | Biological Implication |

| MNI-caged-γ-DGG | Electrophysiology | Climbing Fiber-Purkinje Cell Synapses | No effect on transmission | Up to 5 mM | Inert at the primary synapse of interest before photolysis.[5] |

| MNI-glutamate | Electrophysiology | Glutamate Receptors | No activation | Up to 10 mM | Demonstrates inertness at the intended target receptor.[6] |

| CNB-GABA | Receptor Binding | GABA-A Receptor | IC50 | ~0.03 mM | Indicates off-target antagonist activity at a related receptor. |

| CDNI-Glutamate | Electrophysiology | CA1 Pyramidal Neurons | Evoked EPSPs blocked by glutamate receptor antagonists | Post-photolysis | Confirms the released glutamate is active, while pre-photolysis controls show no effect.[7] |

| NPE-caged Ins 1,4,5-P3 | Biological Activity Assay | Second Messenger Pathway | No biological activity | Pre-photolysis | The caged compound does not trigger the downstream signaling cascade.[8] |

III. Experimental Protocols for Assessing Inertness

Detailed and rigorous experimental protocols are crucial for obtaining reliable data on the biological inertness of caged compounds. Below are representative protocols for key assays.

A. Receptor Binding Assay (Competitive Inhibition)

This assay determines if the caged compound binds to the target receptor and, if so, with what affinity.

1. Materials:

-

Cell membranes expressing the target receptor.

-

Radiolabeled ligand with known affinity for the target receptor.

-

Caged compound to be tested.

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

Scintillation fluid and counter.

-

96-well filter plates.

2. Method:

-

Prepare a series of dilutions of the unlabeled caged compound.

-

In a 96-well plate, add a constant concentration of the radiolabeled ligand, the cell membranes, and varying concentrations of the caged compound.

-

Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

-

Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand as a function of the caged compound concentration.

-

Calculate the IC50 value, which is the concentration of the caged compound that inhibits 50% of the specific binding of the radioligand.

B. Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the functional effect of the caged compound on ion channels and receptors in living cells.

1. Materials:

-

Cultured cells or acute tissue slices expressing the target receptor.

-

Patch-clamp rig with amplifier, micromanipulators, and perfusion system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Internal and external physiological saline solutions.

-

Caged compound.

-

Known agonist and antagonist for the target receptor (for positive and negative controls).

2. Method:

-

Prepare cells or tissue slices for recording.

-

Establish a whole-cell patch-clamp recording from a target cell.

-

Obtain a stable baseline recording of membrane current or voltage.

-

Apply a known concentration of the caged compound to the cell via the perfusion system for a defined period.

-

Monitor for any changes in the baseline recording (e.g., inward or outward currents, changes in membrane potential or resistance). The absence of a change indicates inertness.

-

To test for antagonistic activity, co-apply the caged compound with a known agonist for the target receptor and observe if the agonist-induced response is diminished.

-

Perform positive and negative control experiments with known agonists and antagonists to validate the responsiveness of the cell.

C. Cell Viability Assay (MTT Assay)

This assay assesses the general cytotoxicity of the caged compound.

1. Materials:

-

Cell line of interest.

-

96-well cell culture plates.

-

Cell culture medium.

-

Caged compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a detergent-based solution).

-

Microplate reader.

2. Method:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of the caged compound in cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the caged compound. Include control wells with medium only and vehicle control.

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells and determine the LC50 (lethal concentration for 50% of cells) if applicable.

IV. Visualizing Workflows and Signaling Pathways

A. Experimental Workflow for Assessing Biological Inertness

The following diagram illustrates a comprehensive workflow for the systematic evaluation of a novel caged compound's biological inertness.

Caption: A multi-phase workflow for evaluating caged compound inertness.

B. Signaling Pathways

Understanding the signaling pathways that will be manipulated is critical for designing experiments and interpreting results. Below are diagrams for key pathways often studied using caged compounds.

1. Glutamate Receptor Signaling

Caption: Simplified glutamate signaling pathways activated upon uncaging.

2. cAMP Signaling Pathway

References

- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nathan.instras.com [nathan.instras.com]

- 4. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 7. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - HK [thermofisher.com]

The Role of D-Aspartate in Elucidating Synaptic Plasticity: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Aspartate, an endogenous N-methyl-D-aspartate (NMDA) receptor agonist, has emerged as a valuable pharmacological tool for the investigation of synaptic plasticity. This technical guide provides a comprehensive overview of the core principles and methodologies for utilizing D-aspartate in synaptic plasticity research. We detail its mechanism of action, provide structured quantitative data from key studies, and present detailed experimental protocols for its application in electrophysiology, biochemical assays, and morphological analyses. Furthermore, this guide includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding and practical implementation of D-aspartate-based studies for professionals in neuroscience research and drug development.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory.[1] The N-methyl-D-aspartate receptor (NMDAR) is a critical molecular player in many forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).[2][3] D-Aspartate is an endogenous amino acid that, like the principal excitatory neurotransmitter glutamate, acts as an agonist at the NMDA receptor.[4][5] It is found in high concentrations in the brain during embryonic development and its levels are regulated by the enzyme D-aspartate oxidase (DDO).[6] Studies have demonstrated that elevating D-aspartate levels, either through exogenous administration or genetic knockout of DDO, enhances NMDAR-dependent synaptic plasticity, making it a powerful tool for studying these processes.[4][5] This guide will provide researchers with the necessary technical information to effectively use D-aspartate in their studies of synaptic plasticity.

Mechanism of Action of D-Aspartate in Synaptic Plasticity

D-Aspartate exerts its effects on synaptic plasticity primarily through the activation of postsynaptic NMDA receptors. The binding of D-aspartate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with postsynaptic membrane depolarization, leads to the opening of the receptor's ion channel.[3] This allows for the influx of Ca²⁺ into the postsynaptic neuron, a critical initiating event for both LTP and LTD.[3]

The downstream signaling cascade initiated by Ca²⁺ influx is complex and determines the direction of synaptic plasticity. For LTP induction, a large and rapid increase in intracellular Ca²⁺ activates several key protein kinases, including Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[7] Activated CaMKII phosphorylates various downstream targets, including AMPA receptors, which increases their conductance and promotes their insertion into the postsynaptic membrane.[8] This leads to a strengthening of the synapse. Furthermore, the signal can propagate to the nucleus to activate transcription factors like CREB, leading to gene expression and protein synthesis required for the late phase of LTP (L-LTP).[9]

Conversely, a modest and prolonged increase in postsynaptic Ca²⁺ is thought to trigger LTD, activating protein phosphatases that dephosphorylate AMPA receptors, leading to their removal from the synapse.[1]

The following diagram illustrates the central role of D-aspartate in initiating the signaling cascade for LTP:

Quantitative Data Presentation

The following tables summarize quantitative data from key studies investigating the effects of D-aspartate on synaptic plasticity.

Table 1: In Vivo Effects of D-Aspartate on Synaptic Plasticity and Neuronal Morphology

| Animal Model | D-Aspartate Administration | Brain Region | Parameter Measured | Result | Reference |

| Adult C57BL/6J Mice | 20 mM in drinking water for 1 month | Hippocampus (CA1) | LTP (fEPSP slope) | Significant enhancement of L-LTP | [10] |

| Adult C57BL/6J Mice | 20 mM in drinking water for 1 month | Prefrontal Cortex | Dendritic Length | Significant increase | [10] |

| Adult C57BL/6J Mice | 20 mM in drinking water for 1 month | Hippocampus (CA1) | Dendritic Length | Significant increase | [10] |

| Adult C57BL/6J Mice | 20 mM in drinking water for 1 month | Prefrontal Cortex | Spine Density | Significant increase | [10] |

| Adult C57BL/6J Mice | 20 mM in drinking water for 1 month | Hippocampus (CA1) | Spine Density | Significant increase | [10] |

| Ddo-/- Mice | Genetic knockout | Hippocampus (CA1) | LTP (fEPSP slope) | Conversion of E-LTP to L-LTP | [10] |

| Ddo-/- Mice | Genetic knockout | Prefrontal Cortex | Dendritic Length | Significant increase | [10] |

| Ddo-/- Mice | Genetic knockout | Hippocampus (CA1) | Dendritic Length | Significant increase | [10] |

| Ddo-/- Mice | Genetic knockout | Prefrontal Cortex | Spine Density | Significant increase | [10] |

| Ddo-/- Mice | Genetic knockout | Hippocampus (CA1) | Spine Density | Significant increase | [10] |

Table 2: In Vitro Effects of D-Aspartate on Synaptic Plasticity and Neuronal Morphology

| Preparation | D-Aspartate Concentration | Brain Region | Parameter Measured | Result | Reference |

| Acute Rat Hippocampal Slices | 21 µM | Hippocampus (CA1) | Spine Density | Significant increase | [11] |

| Acute Rat Hippocampal Slices | 100 µM | Hippocampus (CA1) | Spine Density | Significant increase | [11] |

| Acutely Isolated Rat Hippocampal Neurons | 0.3 mM | Hippocampus | mEPSC Amplitude | Significant reduction | [1] |

| Acutely Isolated Rat Hippocampal Neurons | 1 mM | Hippocampus | mEPSC Amplitude | Significant reduction | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing D-aspartate to study synaptic plasticity.

In Vitro Electrophysiology in Hippocampal Slices

This protocol describes the induction and recording of LTP in acute hippocampal slices in the presence of D-aspartate.

Experimental Workflow:

Materials:

-

Artificial cerebrospinal fluid (aCSF)

-

Slicing solution (e.g., NMDG-based protective solution)

-

D-Aspartate stock solution

-

Vibratome

-

Recording chamber and perfusion system

-

Glass microelectrodes

-

Amplifier and data acquisition system

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the animal (e.g., adult mouse or rat).

-

Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.[12]

-

Mount the brain on a vibratome stage and cut 300-400 µm thick coronal or sagittal hippocampal slices.

-

Transfer slices to an incubation chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.[12]

-

-

Recording:

-

Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline recording of fEPSPs for at least 20 minutes, stimulating at a low frequency (e.g., 0.05 Hz).

-

-

D-Aspartate Application and LTP Induction:

-

Bath-apply D-aspartate at the desired concentration (e.g., 20-100 µM) for a defined period before LTP induction.

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as a single 1-second tetanus at 100 Hz.[10]

-

Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

-

-

Data Analysis:

-

Measure the initial slope of the fEPSP.

-

Normalize the post-HFS fEPSP slopes to the pre-HFS baseline average.

-

Compare the degree of potentiation between control and D-aspartate-treated slices.

-

Western Blotting for Signaling Proteins

This protocol outlines the procedure for assessing the phosphorylation status of key signaling proteins like CaMKII and CREB following D-aspartate treatment.

Procedure:

-

Sample Preparation:

-

Treat hippocampal slices or cultured neurons with D-aspartate for a specified duration.

-

Lyse the tissue or cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the phosphorylated form of the protein of interest (e.g., anti-phospho-CaMKII or anti-phospho-CREB) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Calculate the ratio of phosphorylated protein to total protein.

-

Dendritic Spine Density and Morphology Analysis

This protocol describes the method for quantifying changes in dendritic spine density and morphology in response to D-aspartate.

Procedure:

-

Golgi-Cox Staining:

-

Perfuse animals and dissect the brains.

-

Immerse the brains in a Golgi-Cox solution for several weeks in the dark.

-

Transfer the brains to a cryoprotectant solution.

-

Section the brains at 100-200 µm thickness on a vibratome.

-

Mount the sections on slides and process them through a series of chemical reactions to visualize the stained neurons.

-

-

Image Acquisition:

-

Using a light microscope with a high-magnification objective (e.g., 100x oil immersion), acquire z-stack images of well-impregnated pyramidal neurons in the brain region of interest (e.g., hippocampus or prefrontal cortex).

-

-

Spine Analysis:

-

Use neuron tracing and analysis software (e.g., Neurolucida) to reconstruct dendritic segments.

-

Manually or semi-automatically identify and count dendritic spines along the reconstructed dendrites.

-

Calculate spine density as the number of spines per unit length of the dendrite (e.g., spines/10 µm).

-

Classify spines based on their morphology (e.g., thin, stubby, mushroom).

-

Drug Development and Therapeutic Implications

The ability of D-aspartate to enhance NMDAR-dependent synaptic plasticity has significant implications for drug development, particularly for neurological and psychiatric disorders characterized by NMDAR hypofunction and impaired synaptic plasticity.[13] For instance, schizophrenia has been associated with reduced NMDAR signaling, and D-aspartate has been shown to attenuate schizophrenia-like symptoms in animal models.[14] Furthermore, a recent study in patients with progressive multiple sclerosis demonstrated that oral D-aspartate administration enhances synaptic plasticity reserve, suggesting its potential as a therapeutic agent to mitigate disability progression.[15]

The following diagram illustrates the logical relationship between D-aspartate's mechanism and its potential therapeutic applications:

Conclusion

D-Aspartate is a valuable and versatile tool for researchers studying the molecular mechanisms of synaptic plasticity. Its well-defined action as an NMDA receptor agonist allows for targeted investigations into the signaling pathways that govern LTP and LTD. This technical guide provides a solid foundation for the design and execution of experiments using D-aspartate, from in vitro electrophysiology to in vivo behavioral studies. The continued exploration of D-aspartate's role in synaptic function holds promise for advancing our understanding of learning and memory and for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. D-Aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction and maintenance of late-phase long-term potentiation in isolated dendrites of rat hippocampal CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. Increased levels of d-aspartate in the hippocampus enhance LTP but do not facilitate cognitive flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increased D-aspartate brain content rescues hippocampal age-related synaptic plasticity deterioration of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methadone - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. protocols.io [protocols.io]

- 9. Signaling from synapse to nucleus: postsynaptic CREB phosphorylation during multiple forms of hippocampal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Free D-aspartate regulates neuronal dendritic morphology, synaptic plasticity, gray matter volume and brain activity in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ingested d-Aspartate Facilitates the Functional Connectivity and Modifies Dendritic Spine Morphology in Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. precisionary.com [precisionary.com]

- 13. Active Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Regulates NMDA Receptor Mediated Postischemic Long-Term Potentiation (i-LTP) by Promoting the Interaction between CaMKII and NMDA Receptors in Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Subunit-dependent and subunit-independent rules of AMPA receptor trafficking during chemical long-term depression in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Cornerstone of NMDA Receptor Engagement: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the structural basis for N-methyl-D-aspartate (NMDA) receptor binding, tailored for researchers, scientists, and professionals in drug development. This document delves into the intricate molecular architecture of the NMDA receptor, detailing the binding sites of endogenous ligands and exogenous modulators, and outlines the experimental protocols crucial for advancing research in this field.

Core Principles of NMDA Receptor Structure

The N-methyl-D-aspartate receptor (NMDAR) is a heterotetrameric ion channel vital for excitatory neurotransmission in the central nervous system, playing a key role in synaptic plasticity, learning, and memory.[1][2] Functional NMDA receptors are typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[1][3] The specific combination of GluN2 subunits (A-D) dictates the receptor's pharmacological and biophysical properties.[2]

The receptor architecture is modular, comprising four distinct domains: the extracellular Amino-Terminal Domain (ATD), the Ligand-Binding Domain (LBD), the Transmembrane Domain (TMD), and the intracellular C-Terminal Domain (CTD).[4] The ATD is involved in subunit assembly and allosteric modulation, while the LBD binds the agonists necessary for channel activation.[4] The TMD forms the ion channel pore, and the CTD is crucial for receptor trafficking and interaction with intracellular signaling proteins.

Activation of the NMDA receptor is a complex process that requires the simultaneous binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine, to their respective binding sites on the GluN2 and GluN1 subunits.[2] Furthermore, the ion channel pore is blocked by magnesium ions (Mg²⁺) at resting membrane potentials. This block is only relieved upon depolarization of the postsynaptic membrane, making the NMDA receptor a coincidence detector of both presynaptic glutamate release and postsynaptic depolarization.[2]

Ligand Binding Sites: A Structural Perspective

The intricate structure of the NMDA receptor presents multiple binding sites for a variety of ligands, including agonists, antagonists, and allosteric modulators. Understanding the precise location and nature of these sites is fundamental for the rational design of novel therapeutics.

Agonist Binding Sites

-

Glutamate Binding Site: Located on the GluN2 subunits, this site is where the primary excitatory neurotransmitter, glutamate, binds.[3] The LBD of the GluN2 subunit forms a clamshell-like structure that closes upon glutamate binding, initiating a conformational change that contributes to channel opening.

-

Glycine/D-Serine Binding Site: Situated on the GluN1 subunit, this co-agonist binding site is essential for receptor activation.[3] Glycine or D-serine binding to this site is a prerequisite for the channel to open in the presence of glutamate.

Antagonist Binding Sites

-

Competitive Antagonists: These molecules bind to the same sites as the endogenous agonists (glutamate or glycine) but do not activate the receptor, thereby preventing its opening.

-

Channel Blockers (Uncompetitive Antagonists): These compounds, such as phencyclidine (PCP), ketamine, and memantine (B1676192), bind within the ion channel pore of the TMD, physically occluding the passage of ions.[5] Their binding is often voltage-dependent and requires the channel to be in an open state.

Allosteric Modulatory Sites

The NMDA receptor possesses numerous allosteric sites that can either potentiate or inhibit receptor function without directly competing with the agonists. These sites are located on various domains of the receptor:

-

ATD Modulatory Sites: The large N-terminal domain contains binding sites for molecules like zinc (Zn²⁺) and ifenprodil, which are negative allosteric modulators (NAMs) that can selectively inhibit certain GluN2B-containing receptors.

-

LBD Dimer Interface: The interface between the GluN1 and GluN2 LBDs provides a site for allosteric modulators to influence the conformational changes associated with agonist binding.

Quantitative Analysis of Ligand Binding

The affinity and efficacy of various ligands for the NMDA receptor have been extensively studied. The following tables summarize key quantitative data for a selection of agonists, antagonists, and modulators.

| Ligand | Receptor Subtype | Parameter | Value | Reference |

| L-Glutamate | NMDA (general) | EC₅₀ | 2.3 µM | [6] |

| Glycine | NMDA (general) | EC₅₀ | ~1 µM | [2] |

| D-Serine | NMDA (general) | EC₅₀ | More potent than glycine | |

| NMDA | NMDA (general) | EC₅₀ | Varies by subtype | |

| Compound 11a | GluN1/GluN2C | EC₅₀ | 87 µM | [7] |

Table 1: Agonist Affinities (EC₅₀ Values) . EC₅₀ represents the concentration of an agonist that produces 50% of the maximal response.

| Ligand | Receptor Subtype | Parameter | Value | Reference |

| Amantadine (B194251) | NMDA (rat cerebellar granule neurons) | IC₅₀ | 92 µM | [8] |

| Memantine | NMDA (rat cerebellar granule neurons) | IC₅₀ | 1.5 µM | [8] |

| Memantine | GluN1-1a/2A | IC₅₀ | Varies with conditions | [9] |

| (+)-MK-801 | GluN1-1a/2A | IC₅₀ | Varies with conditions | [9] |

| Ketamine | NMDA (rat hippocampal neurons) | IC₅₀ | 0.43 µM | [5] |

| Ifenprodil | Neonatal rat forebrain | IC₅₀ | 0.3 µM | [10] |

| Eliprodil | NR2B-selective | IC₅₀ | 1 µM | [10] |

| Compound 8 | NMDA (rat cerebellar granule neurons) | IC₅₀ | 2.8 µM | [8] |

| Compound 11 | NMDA (rat cerebellar granule neurons) | IC₅₀ | 2.7 µM | [8] |

Table 2: Antagonist and Modulator Affinities (IC₅₀ Values) . IC₅₀ is the concentration of an inhibitor that reduces the response by 50%.

Experimental Protocols for Structural and Functional Analysis

The elucidation of the NMDA receptor's structure and function relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Expression and Purification of NMDA Receptors for Structural Studies

Obtaining sufficient quantities of pure, functional NMDA receptor protein is a critical first step for structural analysis by cryo-electron microscopy (cryo-EM) or X-ray crystallography.[11][12][13][14]

Methodology:

-

Construct Design: Generate expression constructs for the desired GluN1 and GluN2 subunits. Often, truncations of the flexible C-terminal domain are made to improve protein stability and crystallization.

-

Expression System: Utilize a eukaryotic expression system, such as insect (Sf9) or mammalian (HEK293) cells, for proper protein folding and post-translational modifications. Recombinant baculovirus is commonly used for expression in Sf9 cells.

-

Screening: Employ fluorescence size-exclusion chromatography (FSEC) to rapidly screen for optimal constructs and expression conditions that yield monodisperse protein.

-

Large-Scale Expression: Scale up the expression of the selected constructs in suspension cell culture.

-

Purification:

-

Affinity Chromatography: Use an affinity tag (e.g., His-tag, Strep-tag) engineered into one of the subunits to capture the receptor complex from cell lysates.

-

Size-Exclusion Chromatography (SEC): Further purify the receptor to isolate the correctly assembled tetrameric complex and remove aggregates.

-

-

Biochemical and Functional Validation: Confirm the purity and integrity of the receptor through SDS-PAGE and assess its functionality using ligand binding assays or electrophysiology.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in determining the high-resolution structures of the NMDA receptor in various functional states.[15][16]

Methodology:

-

Sample Preparation:

-

Purify the NMDA receptor as described above.

-

For triheteromeric receptors (e.g., GluN1/GluN2A/GluN2B), specific antibodies or Fabs can be used to label one of the GluN2 subunits for unambiguous identification in the reconstructions.[15]

-

-

Grid Preparation: Apply a small volume of the purified receptor solution to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.

-

Data Acquisition: Collect a large dataset of images (micrographs) of the frozen particles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing:

-

Particle Picking: Computationally select individual receptor particle images from the micrographs.

-

2D Classification: Align and classify the particle images to remove noise and select for well-defined views.

-

3D Reconstruction: Generate an initial 3D model and refine it to high resolution using the 2D class averages.

-

3D Classification: Further classify the 3D reconstructions to separate different conformational states of the receptor.

-

-

Model Building and Refinement: Build an atomic model into the final high-resolution cryo-EM density map and refine it using computational tools.

X-ray Crystallography

X-ray crystallography has provided atomic-resolution structures of the isolated ligand-binding domains and, more recently, of the intact receptor.

Methodology:

-

Crystallization:

-

Purify a highly concentrated and homogenous sample of the NMDA receptor or its isolated domains.

-

Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to find conditions that promote the formation of well-ordered crystals. This is often the most challenging step.[1]

-

-

Data Collection:

-

Mount a single crystal and expose it to an intense X-ray beam, typically at a synchrotron source.

-

Collect the diffraction pattern, which consists of a series of spots of varying intensity.

-

-

Structure Determination:

-

Phasing: Determine the phases of the diffracted X-rays, which is necessary to reconstruct the electron density map. This can be done through methods like molecular replacement if a homologous structure is available.

-

Model Building: Build an atomic model of the protein into the electron density map.

-

Refinement: Computationally refine the atomic model to best fit the experimental diffraction data.

-

Ligand Binding Assays

These assays are used to quantify the affinity of ligands for the NMDA receptor.[17][18]

Methodology:

-